molecular formula C5H5FN2 B2858313 2-Fluoro-6-methylpyrazine CAS No. 1321999-33-0

2-Fluoro-6-methylpyrazine

Cat. No.: B2858313
CAS No.: 1321999-33-0
M. Wt: 112.107
InChI Key: SQTDLWWALAWNLG-UHFFFAOYSA-N
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Description

2-Fluoro-6-methylpyrazine is a fluorinated heterocyclic compound with the molecular formula C 5 H 5 FN 2 and a molecular weight of 112.11 g/mol . Its structure features a pyrazine ring substituted with a fluorine atom and a methyl group, making it a valuable scaffold in organic synthesis and medicinal chemistry. The presence of the fluorine atom can significantly alter the molecule's electronic properties, polarity, and metabolic stability, which is a key strategy in the design of novel pharmaceutical agents and advanced materials. As a versatile chemical building block, this compound is primarily used in research and development. It serves as a key intermediate for constructing more complex molecules through various synthetic transformations, particularly in nucleophilic aromatic substitution reactions where the fluorine atom can be readily displaced . Researchers utilize this compound in the exploration of new therapeutic areas, including the development of potential agents for central nervous system disorders. Pyrazine-based molecules have been investigated for a range of biological activities, such as anti-Alzheimer properties, underscoring the importance of this chemical class in drug discovery . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic uses. Please refer to the product's safety data sheet for detailed handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-6-methylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2/c1-4-2-7-3-5(6)8-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTDLWWALAWNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Reactivity of 2 Fluoro 6 Methylpyrazine

Mechanistic Investigations of Substitution Reactions on the Pyrazine (B50134) Ring

Substitution reactions on the pyrazine ring are fundamental to its derivatization. The outcomes of these reactions are heavily influenced by the electronic properties of the ring and its substituents.

Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic compounds like pyrazine, particularly when activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The pyrazine ring itself is electron-deficient, a characteristic that facilitates nucleophilic attack. nih.govthieme-connect.de This effect is enhanced by the presence of a fluorine atom, which is a strong electron-withdrawing group.

The generally accepted mechanism for SNAr is a two-step addition-elimination process. libretexts.orglibretexts.org In the first step, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org This intermediate is stabilized by resonance, with the negative charge delocalized over the ring and, importantly, onto the electronegative nitrogen atoms of the pyrazine ring. libretexts.org The presence of electron-withdrawing substituents, like the fluoro group, further stabilizes this complex. masterorganicchemistry.com In the second, typically fast, step, the leaving group is eliminated, and the aromaticity of the ring is restored. govtpgcdatia.ac.in

Recent studies and computational analyses have provided evidence that some SNAr reactions may proceed through a concerted mechanism, where the attack of the nucleophile and the departure of the leaving group occur in a single transition state without the formation of a stable Meisenheimer intermediate. harvard.eduacs.org The specific pathway, whether stepwise or concerted, is influenced by the substrate, nucleophile, leaving group, and solvent conditions. harvard.edusemanticscholar.org For fluorinated heteroarenes like pyridines and pyrazines, SNAr reactions with various nucleophiles are common and efficient. acs.org Fluorine is often an excellent leaving group in SNAr reactions, in contrast to its role in aliphatic SN2 reactions, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.comgovtpgcdatia.ac.in

Table 1: Key Factors Influencing SNAr on Fluorinated Pyrazines
FactorInfluence on SNAr ReactivityMechanism DetailReference
Pyrazine RingElectron-deficient nature activates the ring for nucleophilic attack.The two nitrogen atoms help to stabilize the negative charge in the Meisenheimer complex. nih.govthieme-connect.de
Fluoro SubstituentStrongly electron-withdrawing, further activating the ring. Good leaving group for SNAr.Stabilizes the anionic intermediate; its high electronegativity enhances the electrophilicity of the carbon it is attached to. masterorganicchemistry.com
NucleophileStronger nucleophiles generally lead to faster reactions.The nucleophile's strength affects the energy barrier of the initial addition step. libretexts.org
MechanismCan be a two-step (addition-elimination) or a concerted process.The stepwise mechanism involves a discrete Meisenheimer intermediate, while the concerted mechanism has a single transition state. libretexts.orgharvard.eduacs.org

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.orgmsu.edu Unlike electron-rich aromatic systems such as benzene, the pyrazine ring is highly electron-deficient due to the presence of two electronegative nitrogen atoms. nih.govthieme-connect.de This inherent electron deficiency deactivates the ring towards attack by electrophiles.

Furthermore, the reaction conditions for many SEAr reactions, which often involve strong acids, can lead to the protonation of the nitrogen atoms in the pyrazine ring. wikipedia.org This creates a positively charged pyridazinium-like species, which further deactivates the ring to an extreme degree, making electrophilic substitution nearly impossible under standard conditions.

In the case of 2-fluoro-6-methylpyrazine, the substituents have competing effects. The methyl group is an activating, ortho-para directing group, while the fluorine atom is a deactivating, ortho-para director. masterorganicchemistry.com However, the powerful deactivating effect of the two ring nitrogens is the dominant factor, making direct electrophilic aromatic substitution on the ring a challenging transformation. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Mechanisms on Fluorinated Pyrazines

Radical Pathways in Pyrazine Derivatization

While ionic pathways like SNAr and SEAr are more commonly studied, radical reactions offer an alternative for functionalizing pyrazine rings. Research into the radical fluorination of pyrazine derivatives specifically is not extensive. However, studies on related systems, such as the fluorination of 2-aminopyrazines with reagents like Selectfluor, have suggested that the reaction may proceed through a radical mechanism under mild conditions. sioc-journal.cn Such reactions can provide good yields and high regioselectivity, demonstrating the potential utility of radical pathways. sioc-journal.cn Trapping experiments in other heterocyclic systems have sometimes been used to rule out the involvement of free radicals in certain substitution reactions. acs.org

Chemical Transformations of Fluoro- and Methyl-Substituents

The reactivity of this compound is also defined by the chemical behavior of its functional groups.

The fluoro group on the pyrazine ring is primarily reactive as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org Its high electronegativity makes the carbon atom to which it is attached highly electrophilic and susceptible to attack by a wide range of nucleophiles, including amines, alkoxides, and thiols. acs.org The substitution of the fluorine atom is a common strategy for introducing diverse functional groups onto the pyrazine core. google.com For instance, the reaction of this compound with an amine would be expected to yield the corresponding 2-amino-6-methylpyrazine derivative.

The methyl group at the C-6 position also exhibits distinct reactivity. The protons on a methyl group attached to a pyrazine ring are acidic due to the electron-withdrawing nature of the ring. cdnsciencepub.comcdnsciencepub.com This allows for deprotonation by a strong base, such as lithium tetramethylpiperidide (LTMP), to form a nucleophilic carbanion. researchgate.net This intermediate can then react with various electrophiles (e.g., aldehydes, silyl (B83357) chlorides) to introduce new functional groups at the methyl position. researchgate.net

Additionally, the methyl group can be a site for other transformations. For example, the oxidation of a methyl group to a carboxylic acid is a known transformation in pyrazine chemistry. google.com The methyl group can also participate in condensation reactions or be subject to radical halogenation under appropriate conditions. The reactivity of the methyl group is influenced by adjacent substituents; for instance, an adjacent alkyl group can activate the methyl group toward proton loss. cdnsciencepub.comcdnsciencepub.com

Table 2: Representative Reactions of Substituents on a Pyrazine Ring
SubstituentReaction TypeDescriptionTypical ReagentsReference
Fluoro GroupNucleophilic Aromatic Substitution (SNAr)The fluoro group acts as a leaving group, replaced by a nucleophile.Amines, alkoxides, thiols acs.org
Methyl GroupDeprotonation-FunctionalizationThe acidic protons are removed by a strong base, and the resulting anion reacts with an electrophile.LTMP, BuLi; followed by aldehydes, alkyl halides researchgate.net
Methyl GroupOxidationThe methyl group is oxidized to a carboxylic acid.Potassium permanganate (B83412) (KMnO₄) google.com

Reactivity Profiles of the Fluoro Group

Regioselectivity and Stereoselectivity in Pyrazine Functionalization

The functionalization of the this compound ring is a nuanced process governed by the interplay of electronic and steric effects of the incumbent substituents. The fluorine atom, the methyl group, and the two nitrogen atoms within the pyrazine ring collectively influence the regioselectivity of various reactions, dictating the position of incoming reagents. Stereoselectivity, while less commonly the primary focus in initial functionalization, becomes critical when chiral centers are introduced or when the geometry of new substituents is considered.

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the strong electron-withdrawing inductive effect of the fluorine atom at the C2 position. Consequently, the pyrazine core is activated towards nucleophilic attack and deactivated towards electrophilic substitution. The primary sites for functionalization on this compound are the carbon atoms of the pyrazine ring, the fluorine substituent itself (via nucleophilic aromatic substitution), and the methyl group (via deprotonation).

Nucleophilic Aromatic Substitution (SNA_r_):

The fluorine atom at the C2 position is an excellent leaving group for nucleophilic aromatic substitution (SNA_r_) reactions. This is a common strategy for introducing a wide range_ of nucleophiles, such as amines, alkoxides, and thiolates, onto the pyrazine ring. The strong electron-withdrawing nature of the pyrazine nitrogens and the fluorine atom itself makes the C2 position highly electrophilic and susceptible to attack.

In principle, nucleophilic attack could also occur at other positions on the ring, leading to different regioisomers. However, the activation provided by the fluorine leaving group at C2 makes this position the most favorable for substitution. For instance, in related halopyrazines, nucleophilic substitution reactions predominantly occur at the carbon bearing the halogen atom.

C-H Functionalization and Lithiation:

Direct C-H functionalization offers an atom-economical approach to modifying the pyrazine core. The regioselectivity of this process is dictated by the acidity of the C-H protons, which is influenced by the electronic effects of the substituents. In this compound, the C-H protons at the C3 and C5 positions are the most likely candidates for deprotonation due to their proximity to the electron-withdrawing nitrogen atoms and the fluorine atom.

The use of hindered lithium amide bases, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is a common method for the regioselective deprotonation (lithiation) of electron-deficient heterocycles. researchgate.net For fluorinated pyrazines, metalation typically occurs at the position adjacent to the fluorine atom, as the inductive effect of fluorine enhances the acidity of the neighboring proton. Therefore, for this compound, lithiation is expected to occur preferentially at the C3 position. The resulting lithiated intermediate can then be quenched with various electrophiles to introduce new functional groups at this position.

Lateral Metalation of the Methyl Group:

The methyl group at the C6 position can also be functionalized through deprotonation, a process known as lateral metalation. This reaction is typically achieved using strong bases like n-butyllithium (n-BuLi). The resulting benzylic-type carbanion is stabilized by the adjacent nitrogen atom and can react with a range of electrophiles.

Research on the lateral metalation of 2,3-dimethylpyrazine (B1216465) has demonstrated that this reaction can be highly regioselective. mdpi.com Treatment of 2,3-dimethylpyrazine with n-BuLi, followed by quenching with an electrophile, leads to functionalization of the methyl group at the C2 position. mdpi.com By analogy, the methyl group of this compound is a viable site for functionalization via lateral metalation.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. These reactions typically involve the coupling of an organometallic reagent (e.g., a boronic acid) with a halo-heterocycle in the presence of a palladium catalyst. In the case of this compound, the C-F bond could potentially participate in cross-coupling reactions, although C-Cl and C-Br bonds are more commonly used.

Alternatively, the C-H bonds of the pyrazine ring can be directly arylated using palladium catalysis. The regioselectivity of such reactions is often controlled by the inherent electronic properties of the substrate or through the use of directing groups. For pyrazine systems, direct arylation tends to occur at the positions adjacent to the nitrogen atoms.

The following table summarizes the expected regioselectivity for the functionalization of this compound based on established principles and studies on analogous systems.

Reaction TypeReagentsExpected Major RegioisomerRationale
Nucleophilic Aromatic SubstitutionNucleophile (e.g., R-NH2, R-OH)2-substituted-6-methylpyrazineThe fluorine atom at C2 is a good leaving group, and the position is activated by the ring nitrogens.
C-H LithiationHindered base (e.g., LiTMP), then Electrophile3-substituted-2-fluoro-6-methylpyrazineThe C3 proton is the most acidic due to the inductive effects of the adjacent fluorine and nitrogen atoms.
Lateral MetalationStrong base (e.g., n-BuLi), then Electrophile2-fluoro-6-(substituted methyl)pyrazineThe methyl group is activated for deprotonation by the adjacent nitrogen atom.
Palladium-Catalyzed Direct ArylationAryl halide, Pd catalyst3- and/or 5-aryl-2-fluoro-6-methylpyrazineC-H bonds adjacent to the ring nitrogens are generally the most reactive in direct arylation.

Stereoselectivity:

While the initial functionalization of the planar pyrazine ring does not typically involve the creation of stereocenters on the ring itself, stereoselectivity becomes a crucial consideration in subsequent transformations or when chiral reagents or catalysts are employed. For instance, if a substituent introduced onto the pyrazine ring contains a prochiral center, a subsequent reaction at that center could be stereoselective.

Furthermore, if the functionalization involves the formation of a new chiral center, for example, through the addition of an organometallic reagent to a carbonyl group attached to the pyrazine ring, the stereochemical outcome would be of significant interest. The steric hindrance and electronic nature of the substituted pyrazine ring could influence the facial selectivity of such an addition. However, specific studies on the stereoselective functionalization of this compound derivatives are not widely reported in the literature.

Spectroscopic and Advanced Characterization Techniques for 2 Fluoro 6 Methylpyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule. For 2-fluoro-6-methylpyrazine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the molecule's atomic connectivity and electronic environment.

¹H NMR Analysis

In a ¹H NMR spectrum of this compound, one would expect to observe signals corresponding to the distinct proton environments in the molecule. The pyrazine (B50134) ring contains two hydrogen atoms, and the methyl group contains three.

Aromatic Protons: The two protons on the pyrazine ring (at positions 3 and 5) are in different chemical environments due to the influence of the adjacent fluorine and methyl substituents. They would appear as two distinct signals in the aromatic region of the spectrum, typically between δ 8.0 and 8.5 ppm. Each signal would likely appear as a doublet due to coupling with the neighboring fluorine atom and potentially a smaller long-range coupling to each other.

Methyl Protons: The three protons of the methyl group (at position 6) are equivalent and would give rise to a single signal. This signal would be expected in the aliphatic region, likely around δ 2.5 ppm. This peak might also exhibit a small coupling to the fluorine atom (a long-range coupling), which could result in a doublet or a more complex multiplet.

¹³C NMR Analysis

A proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, five distinct carbon signals are expected.

Aromatic Carbons: The four carbons of the pyrazine ring are all chemically non-equivalent. Their signals would appear in the downfield region of the spectrum (typically δ 130-165 ppm). The carbon atom directly bonded to the fluorine atom (C-2) would show a large coupling constant (¹JCF), resulting in a distinct doublet. The other ring carbons would also exhibit smaller C-F couplings (²JCF, ³JCF), which can aid in their assignment. oregonstate.edu The carbon bearing the methyl group (C-6) and the other two carbons (C-3 and C-5) would have unique chemical shifts.

Methyl Carbon: The carbon of the methyl group would appear as a single peak in the upfield region of the spectrum, typically around δ 20-25 ppm.

Table 1: Predicted ¹³C NMR Resonances for this compound

Carbon Atom Predicted Chemical Shift (ppm) Predicted Multiplicity (due to C-F coupling)
C-2 ~160 Doublet (large ¹JCF)
C-3 ~140 Doublet (small ²JCF)
C-5 ~145 Doublet (small ³JCF)
C-6 ~155 Doublet (small ³JCF)
-CH₃ ~20 Singlet or small doublet

Note: These are predicted values and actual experimental values may vary.

¹⁹F NMR Analysis

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. azom.com For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine. For fluoro-aromatic compounds, this shift often appears in a wide range but is characteristic. rsc.org The signal would likely be split into a multiplet due to coupling with the adjacent ring protons (H-3) and potentially long-range couplings with the methyl protons.

Vibrational Spectroscopy for Molecular Structure and Interactions

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display absorption bands corresponding to the characteristic vibrations of its structural components.

C-H Vibrations: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the pyrazine ring would result in a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-F Stretching: A strong absorption band, characteristic of the C-F bond stretch in an aromatic system, would be expected in the 1100-1300 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl C-H bonds would be observed at lower frequencies.

Table 2: Predicted Major IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type
3100-3000 Aromatic C-H Stretch
2980-2850 Aliphatic C-H Stretch
1600-1400 Aromatic Ring (C=C, C=N) Stretch
1300-1100 C-F Stretch

Note: These are predicted ranges and actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy. While IR absorbance depends on a change in dipole moment, Raman scattering intensity depends on a change in polarizability. nih.gov

Ring Vibrations: The symmetric stretching vibrations of the pyrazine ring are often strong and sharp in the Raman spectrum, providing a characteristic fingerprint in the 1000-1600 cm⁻¹ range.

C-H and C-F Vibrations: C-H and C-F stretching and bending modes are also Raman active and would appear at frequencies similar to their IR counterparts, though their relative intensities may differ significantly.

Skeletal Deformations: Low-frequency modes corresponding to skeletal deformations of the ring would be observed below 600 cm⁻¹.

A combined analysis of both IR and Raman spectra would allow for a more complete assignment of the vibrational modes of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) mass spectrometry would be employed to determine its molecular weight and to study its fragmentation patterns, which provide valuable structural information.

Upon entering the mass spectrometer, the this compound molecule is ionized by a beam of high-energy electrons, knocking off one of its own electrons to form a molecular ion (M•+). msu.eduwikipedia.org This molecular ion is a radical cation whose m/z value corresponds to the molecular weight of the parent compound. The molecular weight of this compound (C₅H₅FN₂) is approximately 112.11 g/mol , so the molecular ion peak would be expected at m/z = 112.

The energy from the ionization process is often sufficient to cause the molecular ion to break apart into smaller, charged fragments and neutral radicals. libretexts.org Only the charged fragments are detected. youtube.com The fragmentation pattern is a unique fingerprint of the molecule. For this compound, characteristic fragmentation pathways would likely include:

Loss of a Methyl Radical: Cleavage of the bond between the pyrazine ring and the methyl group, resulting in the loss of a methyl radical (•CH₃, 15 Da). This would produce a fragment ion at m/z 97.

Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for nitrogen-containing heterocyclic compounds is the elimination of a neutral HCN molecule (27 Da). This would lead to a fragment ion at m/z 85.

Ring Cleavage: The pyrazine ring itself can fragment in various ways, leading to smaller ions that provide further structural confirmation.

The relative abundance of each fragment ion is plotted against its m/z value to create a mass spectrum. The most intense peak in the spectrum is known as the base peak, which is not always the molecular ion peak. libretexts.org Analysis of these patterns, by comparison with spectral databases and known fragmentation rules for related compounds like other halopyrazines, allows for unambiguous identification. sigmaaldrich.com

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, specifically the transitions of electrons between different energy levels. These techniques provide insight into the photophysical properties of a compound. nih.gov

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum. biocompare.com When a molecule absorbs light of a specific wavelength, its electrons are promoted from a ground electronic state to a higher-energy excited state. For aromatic heterocyclic compounds like this compound, two main types of electronic transitions are expected:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region. For related pyrazine compounds, these absorptions are often observed. beilstein-journals.orgmdpi.com

n → π* transitions: These transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atoms) to a π* antibonding orbital. These are lower-energy transitions and result in weaker absorption bands at longer wavelengths compared to π → π* transitions.

The UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or hexane, would show characteristic absorption maxima (λmax). The positions and intensities of these maxima are influenced by the substituents on the pyrazine ring. The electron-donating methyl group and the electron-withdrawing fluorine atom would subtly modify the energy levels of the molecular orbitals, thus affecting the absorption wavelengths compared to unsubstituted pyrazine. Studies on other substituted pyrazines confirm that such structural changes alter the electronic absorption spectra. researchgate.netresearchgate.net

Fluorescence and Luminescence Spectroscopy

Fluorescence spectroscopy is a technique that measures the emission of light from a substance that has absorbed light. biocompare.com After a molecule is promoted to an excited state by absorbing a photon (as in UV-Vis spectroscopy), it can return to the ground state by emitting a photon of lower energy (longer wavelength). This emitted light is fluorescence.

Many pyrazine derivatives are known to be fluorescent. nih.govresearchgate.net The fluorescence properties of this compound would be characterized by its excitation and emission spectra.

Excitation Spectrum: This spectrum is a plot of fluorescence intensity versus excitation wavelength and typically resembles the absorption spectrum.

Emission Spectrum: This is a plot of fluorescence intensity versus emission wavelength. The difference between the peak absorption wavelength and the peak emission wavelength is known as the Stokes shift.

The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a key parameter that quantifies the efficiency of the fluorescence process. The presence of the fluorine atom and the nature of the solvent can significantly influence the fluorescence properties, including the emission wavelength and quantum yield. acs.orgnih.gov While some fluorinated pyrazine complexes exhibit strong luminescence, the specific emissive properties of this compound would require experimental determination. beilstein-journals.orgrsc.org

X-ray Diffraction Studies for Solid-State Crystal Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction

To perform single-crystal XRD, a high-quality, single crystal of this compound must first be grown. This crystal is then mounted in a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots. mdpi.com

By analyzing the positions and intensities of these spots, the following information can be determined:

Molecular Structure: The exact connectivity of atoms, bond lengths, and bond angles can be calculated, confirming the 2-fluoro and 6-methyl substitutions on the pyrazine ring.

Conformation: The planarity of the pyrazine ring and the orientation of the methyl group can be precisely measured.

Crystal Packing: The analysis reveals how individual molecules of this compound arrange themselves in the crystal lattice. This includes identifying and quantifying intermolecular interactions such as C–H···N or C–H···F hydrogen bonds and potential π–π stacking between pyrazine rings, which have been observed in other fluorinated heterocyclic structures. researchgate.net

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal, are determined.

While crystal structures for many complex fluorinated pyrazines have been reported, a specific structure for this compound is not currently found in open databases. beilstein-journals.orgnih.gov

Powder X-ray Diffraction (if applicable)

Powder X-ray diffraction (PXRD) is used when a large single crystal is not available. This technique is performed on a microcrystalline powder, which contains a vast number of tiny, randomly oriented crystallites. Instead of discrete spots, the diffraction pattern consists of a series of concentric rings, which are recorded as a 1D plot of intensity versus diffraction angle (2θ).

PXRD is primarily used for:

Phase Identification: The resulting diffractogram is a characteristic fingerprint of a specific crystalline solid. It can be used to identify this compound by comparing its pattern to a database or a pattern calculated from a known single-crystal structure.

Purity Assessment: The presence of crystalline impurities would be indicated by extra peaks in the PXRD pattern.

Polymorphism Studies: It can differentiate between different crystalline forms (polymorphs) of the same compound, as each polymorph would produce a distinct diffraction pattern.

Computational and Theoretical Investigations of 2 Fluoro 6 Methylpyrazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT methods are widely used to predict a variety of molecular properties, making them an ideal choice for investigating 2-Fluoro-6-methylpyrazine. chemrxiv.org

A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as the global minimum on the potential energy surface. Geometrical optimization calculations are performed to locate this minimum-energy structure. For this compound, this involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible. q-chem.com

The process would typically involve selecting a DFT functional, such as the widely used B3LYP, and a basis set (e.g., 6-311++G(d,p)) that accurately describes the electron distribution. researchgate.netresearchgate.net The presence of the methyl group (-CH3) introduces the possibility of different rotational conformations (rotamers). A conformational analysis would be necessary to identify the most stable orientation of the methyl group relative to the pyrazine (B50134) ring by calculating the energy of various rotamers. The structure with the lowest energy is considered the ground-state conformation.

Table 1: Representative Data from Geometrical Optimization This table illustrates the type of parameters obtained from a geometry optimization of this compound. Note: These are representative parameters and not actual calculated values.

ParameterAtom ConnectionsExpected Value Range
Bond LengthC-F~1.35 Å
Bond LengthC-N (ring)~1.33 - 1.34 Å
Bond LengthC-C (ring)~1.39 - 1.40 Å
Bond LengthC-CH3~1.50 Å
Bond AngleC-N-C (ring)~115° - 117°
Bond AngleF-C-N (ring)~117° - 119°
Dihedral AngleH-C-C-NVariable (defines conformation)

Once the optimized geometry is obtained, the electronic structure can be analyzed in detail. Key to understanding a molecule's reactivity and electronic transitions are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nanoient.org

The HOMO acts as an electron donor, and its energy level is related to the ionization potential. The LUMO acts as an electron acceptor, and its energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. semanticscholar.orgossila.com For this compound, the electron-withdrawing fluorine atom and the pyrazine ring itself are expected to influence the energies of these orbitals significantly.

Table 2: Frontier Molecular Orbital (HOMO-LUMO) Data This table shows the kind of electronic data that would be calculated. Note: These are conceptual values and not from actual calculations on the molecule.

ParameterDescriptionTypical Unit
E(HOMO)Energy of the Highest Occupied Molecular OrbitaleV
E(LUMO)Energy of the Lowest Unoccupied Molecular OrbitaleV
HOMO-LUMO Gap (ΔE)E(LUMO) - E(HOMO)eV

DFT calculations are a powerful tool for predicting spectroscopic data, which can then be used to validate or interpret experimental findings. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of the molecule can be predicted. These theoretical frequencies correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. Comparing the calculated spectrum with an experimental one helps in assigning specific vibrational modes (e.g., C-F stretch, ring breathing modes) to the observed spectral bands. nanoient.orgderpharmachemica.com

NMR Spectroscopy: The magnetic shielding of each nucleus (e.g., ¹H, ¹³C, ¹⁹F) can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nanoient.org This is particularly valuable for complex structures, aiding in the assignment of signals in the experimental NMR spectrum.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations from the ground state to various excited states. nanoient.org These excitation energies correspond to the absorption wavelengths (λmax) in a UV-Visible spectrum, providing insight into the electronic transitions within the molecule.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be derived to quantify the molecule's reactivity. researchgate.netunimas.my These descriptors provide a theoretical framework for understanding how this compound might behave in chemical reactions. semanticscholar.org Key descriptors include:

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." semanticscholar.org

Chemical Softness (S): The reciprocal of hardness (S = 1/2η).

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These parameters are calculated using the energies of the frontier orbitals. unimas.my

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical Studies on Stability and Energetic Properties

Quantum chemical calculations can determine the thermodynamic stability of a molecule by computing its heat of formation (ΔHf). semanticscholar.org This value indicates the energy released or absorbed when the compound is formed from its constituent elements in their standard states. A more negative heat of formation generally corresponds to greater thermodynamic stability. Isodesmic reactions, which are hypothetical reactions where the number and type of bonds are conserved, are often used to improve the accuracy of these calculations. q-chem.com

Quantum Chemical Methods for Fluorinated Heterocycles

The presence of a fluorine atom introduces specific electronic effects that must be accurately modeled. Fluorine is the most electronegative element, leading to significant polarization of adjacent bonds and changes in the molecule's electrostatic potential. Its inclusion can alter the metabolic stability, binding affinity, and reactivity of the parent molecule. sigmaaldrich.comcymitquimica.com

Quantum chemical methods applied to fluorinated heterocycles must use basis sets that can adequately describe the polarization of the electron density, often requiring the inclusion of polarization and diffuse functions (e.g., in basis sets like 6-311++G(d,p)). nanoient.orgresearchgate.net Theoretical studies on similar molecules have shown that DFT methods are generally reliable for predicting the properties of such compounds, provided an appropriate functional and basis set are chosen. rsc.org

Mechanistic Computational Studies of Pyrazine Reactions

Computational chemistry has emerged as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving pyrazine and its derivatives. Through the use of theoretical models and quantum mechanical calculations, researchers can investigate reaction pathways, transition states, and the electronic properties of molecules, providing insights that complement experimental findings. These computational investigations are crucial for understanding the reactivity of substituted pyrazines, such as this compound, and for designing novel synthetic routes.

Density Functional Theory (DFT) is a predominant computational method employed in the study of pyrazine derivatives. rsc.orgbohrium.commdpi.combrieflands.com It offers a balance between accuracy and computational cost, making it suitable for analyzing the electronic structure, molecular orbitals, and potential energy surfaces of these heterocyclic systems. Key parameters derived from DFT calculations, such as Frontier Molecular Orbitals (FMOs), molecular electrostatic potential (MEP), and various reactivity descriptors, provide a quantitative understanding of their chemical behavior. rsc.orgbohrium.commdpi.combrieflands.com

Detailed research findings from computational studies on pyrazine derivatives reveal several key aspects of their reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.com A smaller energy gap generally suggests higher reactivity.

The following table summarizes typical computational parameters used to analyze the reactivity of pyrazine derivatives. While specific values for this compound are not extensively documented in publicly available literature, this table illustrates the type of data generated in such computational studies.

Computational ParameterDescriptionSignificance in Reaction Mechanisms
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the molecule's electron-donating ability. Higher energy suggests a better electron donor.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the molecule's electron-accepting ability. Lower energy suggests a better electron acceptor.
HOMO-LUMO Energy Gap (ΔE) The energy difference between the HOMO and LUMOA smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. mdpi.com
Chemical Hardness (η) Resistance to change in electron distributionCalculated as (ELUMO - EHOMO) / 2. A larger value indicates greater stability.
Chemical Softness (S) The reciprocal of chemical hardnessA larger value indicates higher reactivity.
Electronegativity (χ) The power of an atom to attract electrons to itselfCalculated as -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω) A measure of the energy lowering of a system when it accepts electronsCalculated as χ² / (2η). Helps in predicting the electrophilic nature of a molecule.
Molecular Electrostatic Potential (MEP) Represents the 3D charge distribution of a moleculeIdentifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting regions of reactivity.

This table is illustrative of the types of data generated in computational studies of pyrazine derivatives.

Mechanistic computational studies have been applied to various reactions involving pyrazines. For example, in the synthesis of pyrido[2,3-b]pyrazine (B189457) derivatives, DFT calculations were used to analyze the electronic properties and support the proposed reaction mechanism. rsc.org Similarly, computational analysis has been integral in understanding the chemiluminescent reactions of fluorinated coelenterazine (B1669285) analogs, which contain a pyrazine core. mdpi.com In these studies, theoretical calculations helped to elucidate the role of different intermediates and the factors influencing the efficiency of light emission. mdpi.com

The introduction of substituents like a fluorine atom and a methyl group on the pyrazine ring, as in this compound, is expected to significantly influence its reactivity. The highly electronegative fluorine atom acts as an electron-withdrawing group, which can lower the energy of the molecular orbitals and create regions of positive electrostatic potential on the ring, making it susceptible to nucleophilic attack. Conversely, the methyl group is an electron-donating group, which can increase the electron density of the ring. The interplay of these opposing electronic effects creates a unique reactivity profile for this compound that can be precisely mapped and understood through computational modeling.

For instance, in nucleophilic aromatic substitution reactions, a common reaction type for halopyrazines, computational studies can model the entire reaction pathway, including the formation of the Meisenheimer complex intermediate and the subsequent departure of the leaving group. These models can predict the activation energies for substitution at different positions on the pyrazine ring, thus explaining the regioselectivity of such reactions.

Derivatives and Analogues of 2 Fluoro 6 Methylpyrazine

Synthesis of Novel Substituted 2-Fluoro-6-methylpyrazine Derivatives

The synthesis of new derivatives of this compound leverages a variety of established and modern organic chemistry reactions. The reactivity of the pyrazine (B50134) ring, which is generally electron-deficient, dictates the types of transformations that are most effective. chemicalbook.com Common strategies include nucleophilic aromatic substitution, cross-coupling reactions, and the functionalization of the methyl group.

One prevalent method for introducing new substituents is through the displacement of the fluorine atom via nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring facilitates this reaction, making the fluorine atom a good leaving group. For instance, various nucleophiles such as amines, alkoxides, and thiolates can be used to introduce a wide range of functional groups at the 2-position.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are also powerful tools for creating carbon-carbon and carbon-nitrogen bonds, respectively. rsc.orgnih.gov These methods allow for the introduction of aryl, heteroaryl, and amino groups onto the pyrazine core, often with high yields and functional group tolerance. rsc.orgnih.gov

Furthermore, the methyl group at the 6-position can be a site for functionalization. For example, it can undergo radical bromination to form a halomethyl derivative, which is a versatile electrophile for subsequent coupling reactions with nucleophiles. Alternatively, the methyl group can be oxidized to a carboxylic acid, which can then be converted into a variety of other functional groups like amides or esters. The gas-phase catalytic ammoxidation of a methyl group to a cyano group is another advanced synthetic route. google.com

Below is a table summarizing some synthetic approaches to pyrazine derivatives:

Reaction Type Reagents and Conditions Resulting Derivative Reference
Nucleophilic SubstitutionNaH, DMF, 4-chlorobenzyl bromideN-substituted pyrazine rsc.org
Suzuki-Miyaura CouplingPd(PPh₃)₄, Cs₂CO₃, substituted bromobenzyl, waterC-C coupled pyrazine derivative rsc.org
Buchwald-Hartwig AminationPd₂(dba)₃, BINAP, t-BuONa, toluene, 100°CN-arylated pyrazine
Radical BrominationN-Bromosuccinimide (NBS), radical initiator2-Fluoro-6-(bromomethyl)pyrazine
Ring Closureα-amino amide, 1,2-dicarbonyl compound, alkaline conditionsSubstituted pyrazinols thieme-connect.de

Structure-Reactivity Relationships in Substituted Fluoropyrazines

The relationship between the structure of a molecule and its reactivity is a fundamental concept in chemistry. numberanalytics.comlibretexts.org In the context of substituted fluoropyrazines, this relationship is particularly important for predicting and controlling chemical reactions. The reactivity of the pyrazine ring is heavily influenced by the electronic properties of its substituents.

The fluorine atom in this compound is a key determinant of its reactivity. As a highly electronegative atom, it has a strong electron-withdrawing inductive effect, which further decreases the electron density of the already electron-poor pyrazine ring. This makes the ring more susceptible to nucleophilic attack.

The introduction of additional substituents can either enhance or diminish this effect. Electron-donating groups (EDGs) can partially offset the electron deficiency of the ring, potentially slowing down nucleophilic substitution reactions. Conversely, electron-withdrawing groups (EWGs) will further decrease the electron density, making the ring even more reactive towards nucleophiles. Computational studies can be employed to model these interactions and predict the most likely sites of reaction. nih.gov

The following table outlines the expected impact of different substituent types on the reactivity of the fluoropyrazine ring:

Substituent Type Example Groups Effect on Ring Electron Density Predicted Impact on Nucleophilic Aromatic Substitution
Strong Electron-Donating-NH₂, -OH, -ORIncreasesDecreased reactivity
Weak Electron-Donating-Alkyl, -PhenylSlightly increasesSlightly decreased reactivity
Weak Electron-Withdrawing-F, -Cl, -Br, -ISlightly decreasesSlightly increased reactivity
Strong Electron-Withdrawing-NO₂, -CN, -CF₃DecreasesIncreased reactivity

Influence of Electronic and Steric Effects of Substituents on the Pyrazine Core

Electronic Effects: Electronic effects are transmitted through the sigma framework (inductive effects) and the pi system (resonance effects). As mentioned, electron-donating groups increase the electron density on the pyrazine ring, while electron-withdrawing groups decrease it. acs.org This not only affects the rate of reaction but can also direct incoming reagents to specific positions on the ring. For example, in electrophilic substitution reactions, which are generally difficult on the electron-deficient pyrazine ring, the presence of strong electron-donating groups can activate the ring and direct the electrophile to a specific position. semanticscholar.org The electron-poor nature of the pyrazine core stabilizes HOMO and LUMO levels. nih.gov

Steric Effects: Steric hindrance arises from the physical bulk of substituents. Large, bulky groups can block access to nearby reaction sites, forcing reactions to occur at less hindered positions. For instance, if a bulky substituent is placed at the 3-position of the this compound ring, it may sterically hinder a nucleophilic attack at the 2-position, potentially favoring reaction at another site if one is available. The interplay between steric and electronic effects can be complex, sometimes leading to unexpected regioselectivity. semanticscholar.org

The following table summarizes the influence of electronic and steric effects on the pyrazine core:

Effect Description Influence on Reactivity and Regioselectivity Example
Electronic (Inductive) Withdrawal or donation of electron density through sigma bonds.Electron-withdrawing groups activate the ring for nucleophilic attack.The fluorine in this compound makes the ring more electrophilic. acs.org
Electronic (Resonance) Delocalization of electrons through the pi system.Can either activate or deactivate the ring depending on the substituent and its position.An amino group can donate electron density into the ring via resonance.
Steric Hindrance The physical blocking of a reaction site by a bulky group.Can prevent a reaction from occurring at a specific position, directing it elsewhere.A bulky t-butyl group adjacent to a reactive site can inhibit attack at that site.

Advanced Applications in Materials Science

Utilization as Monomers and Building Blocks in Polymer Chemistry

While direct polymerization of 2-Fluoro-6-methylpyrazine is not widely documented, its structural motifs are incorporated into polymers through the synthesis of functionalized monomers. The "2-fluoro-6-methyl" aromatic substructure serves as a key component in creating monomers for specialized polymers.

A notable example involves the synthesis of novel ring-disubstituted tert-butyl phenylcyanoacrylates. In this process, 2-fluoro-6-methylbenzaldehyde (B45663) is used as a precursor. This aldehyde undergoes a piperidine-catalyzed Knoevenagel condensation with tert-butyl cyanoacetate (B8463686) to yield the monomer, 2-fluoro-6-methyl tert-butyl phenylcyanoacrylate. This monomer has been successfully copolymerized with styrene (B11656) in solution using radical initiation to create functional polymers. chemrxiv.org The incorporation of the fluorinated, methylated ring influences the properties of the resulting copolymer.

Pyrazine (B50134) derivatives, in general, are used to create more complex polymer structures, such as pyrazine ladder polymers, through step-growth polymerization, indicating the potential for related monomers in advanced polymer synthesis. researchgate.netacs.org

Table 1: Monomer Synthesis Based on the 2-Fluoro-6-methyl Aromatic Structure

Precursor Reaction Type Monomer Synthesized Polymerization Method

Applications in Organic Electronics and Optoelectronic Materials

The electron-deficient nature of the pyrazine ring is a critical feature for its use in organic electronic devices. science.govresearchgate.net This property, enhanced by the presence of an electronegative fluorine atom, makes derivatives of this compound potential candidates for various optoelectronic applications.

Pyrazine-containing compounds are frequently used in the development of organic light-emitting diodes (OLEDs). tcichemicals.comsigmaaldrich.com They can function as electron-transport materials (ETL) or as ligands in phosphorescent emitters, which are crucial for achieving high quantum efficiency in OLED devices. acsmaterial.comambeed.com For instance, iridium(III) complexes incorporating pyrazine ligands have been synthesized and used as phosphorescent dopants to create highly efficient yellow and red OLEDs. researchgate.net The role of the pyrazine is to tune the electronic properties of the complex and facilitate charge transfer. While this compound itself has not been specified in these studies, its structural features align with the requirements for ligands in electroluminescent materials.

The development of n-type organic semiconductors is essential for creating complementary circuits in organic electronics. Materials with electron-deficient π-conjugated systems are prime candidates for this purpose. Pyrazine derivatives are known to be promising n-type materials due to the electron-withdrawing character of the two nitrogen atoms in the aromatic ring. science.gov This effect is further amplified by fluorine substitution. The combination of the pyrazine core and the fluoro-substituent in this compound suggests its potential utility as an n-type organic semiconductor, although specific studies on its charge mobility and performance in field-effect transistors are not yet available.

Organic Semiconductors

Role in Fluorescent Probes and Imaging Agents

Pyrazine-based structures are integral to the design of many fluorescent molecules due to their distinct electronic and photophysical properties. nih.gov The electron-deficient pyrazine ring often acts as the core of a push-pull chromophore system, which is fundamental to many fluorescent dyes and probes.

Research has demonstrated that compounds structurally related to this compound can interact with biological systems and modulate their fluorescence. For example, the intrinsic fluorescence of aromatic amino acids in spinach chloroplasts was found to be quenched by N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles. researchgate.net A similar quenching effect was observed with 2-substituted 6-fluoro-benzothiazoles, highlighting the role of both the methylpyrazine and fluoro-aromatic moieties in these interactions. researchgate.net This behavior is crucial for the development of "turn-off" fluorescent probes.

Additionally, pyrazine derivatives have been investigated for bioimaging applications. researchgate.netresearchgate.netambeed.com The degradation of certain antibiotics can lead to the formation of fluorescent 2-hydroxy-3-phenyl-6-methylpyrazine, demonstrating that the 6-methylpyrazine core can be part of a fluorophore. psu.edu These findings suggest that this compound could be a valuable scaffold for designing novel fluorescent probes for biological research.

Table 2: Fluorescence-Related Applications of Structurally Similar Pyrazine Compounds

Compound Family Application/Observation System Studied Reference
N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles Fluorescence Quenching Spinach Chloroplasts researchgate.net
2-Hydroxy-3-phenyl-6-methylpyrazine Fluorescent Product Antibiotic Degradation Product psu.edu
General Pyrazine Derivatives Luminescent Materials General Research nih.gov

Supramolecular Assembly and Self-Assembling Systems

The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors and coordination sites for metal ions, making pyrazine derivatives excellent building blocks for supramolecular chemistry. nih.govresearchgate.netgrafiati.com The introduction of a fluorine atom adds further possibilities for non-covalent interactions, such as halogen bonding and specific fluorine-involved contacts.

Significant research has been conducted on the use of the closely related 2-fluoropyrazine (B1298663) (Fpz) in creating coordination polymers. acs.orgfigshare.com These studies show that 2-fluoropyrazine can act as both a terminal and a bridging ligand to self-assemble with metal ions like iron(II) and cyanometallate complexes (e.g., [Pt(CN)₄]²⁻ and [Au(CN)₂]⁻) to form highly ordered, multi-dimensional networks. acs.org These materials, known as Hofmann-like coordination polymers, are of great interest because they can exhibit spin crossover (SCO) behavior, where the magnetic state of the iron centers can be switched by external stimuli like temperature or light. mdpi.comrsc.org

The substitution of pyrazine with 2-fluoropyrazine has been shown to significantly impact the resulting structure and magnetic properties. For example, the 3D framework {Fe(Fpz)[Au(CN)₂]₂} displays a very abrupt spin crossover transition at 243 K with a wide thermal hysteresis loop of 42.5 K, a property desirable for memory devices. acs.org Similarly, Hofmann-like frameworks have been constructed using 2-methylpyrazine, which also influences the final structure and magnetic behavior. scispace.com The combination of both fluoro and methyl groups in this compound would offer a unique ligand to further tune the structural and functional properties of such self-assembled systems.

Table 3: Properties of Hofmann-Like Coordination Polymers with Related Pyrazine Ligands

Ligand Metal Centers Framework Dimensionality Key Property Transition Temperature (T₁/₂) Reference
2-Fluoropyrazine Fe(II), Pt(II) 2D Thermal/Light-Induced SCO 155.5 K acs.org
2-Fluoropyrazine Fe(II), Pd(II) 2D Thermal/Light-Induced SCO 116 K acs.org
2-Fluoropyrazine Fe(II), Au(I) 3D Strong Cooperative SCO 243 K acs.org

Coordination Chemistry of 2 Fluoro 6 Methylpyrazine As a Ligand

Synthesis and Characterization of Metal Complexes with Pyrazine (B50134) Ligands

The synthesis of metal complexes with pyrazine-based ligands typically involves the reaction of a metal salt with the pyrazine derivative in a suitable solvent. massey.ac.nzeurjchem.combendola.com Common methods include simple solvent evaporation from reactant mixtures and thermal gradient techniques like the branched tube method. rsc.org For instance, mononuclear complexes of various metals have been synthesized with pyrazinecarbohydrazone ligands. eurjchem.combendola.com Similarly, the reaction of 2,3-diaminopyridine (B105623) with functionalized vicinal diketones yields ligands based on the pyrido[2,3-b]pyrazine (B189457) core, which can then be complexed with metal precursors like {ReBr(CO)5}. researchgate.net In some cases, the ligands are formed in situ during the complexation reaction, such as the formation of methyl pyrazine-2-carboximidate and N-(2-pyrazylcarbonyl)-2-pyrazinecarboxamidate from 2-cyanopyrazine in the presence of a zinc(II) salt.

Binding Modes and Coordination Geometries of Pyrazine Derivatives

Pyrazine and its derivatives are versatile ligands capable of adopting various binding modes in metal complexes. furman.edu The presence of two nitrogen atoms in the pyrazine ring allows for monodentate coordination, where only one nitrogen atom binds to a single metal center, or bidentate bridging coordination, where the pyrazine ligand links two different metal centers. rsc.orgscispace.com The specific binding mode adopted depends on several factors, including the nature of the metal ion, the substituents on the pyrazine ring, the counter-ions present, and the reaction conditions. rsc.orgresearchgate.net

In monodentate coordination, the pyrazine ligand occupies one coordination site of the metal ion. This mode is often observed when the reaction stoichiometry or steric hindrance from other ligands favors it. scispace.commdpi.com The more common binding mode for pyrazine, especially in the formation of coordination polymers, is as a µ2-N,N' bridging ligand. mdpi.comacs.org In this arrangement, the two nitrogen atoms of the pyrazine ring coordinate to two different metal centers, leading to the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. rsc.orgmdpi.com

The coordination geometry around the metal center is influenced by the binding mode of the pyrazine ligand and the other coordinated ligands. Common geometries observed in metal-pyrazine complexes include octahedral, tetrahedral, and square pyramidal. eurjchem.commdpi.comacs.org For example, in some copper(I) bromide complexes with chloro-substituted pyrazin-2-amine ligands, the copper ion exhibits a distorted tetrahedral coordination geometry, being coordinated to two bromine atoms and two nitrogen atoms from two different bridging pyrazine ligands. mdpi.com In other cases, such as with certain cobalt(II) succinate (B1194679) pyrazine polymers, the cobalt ion has an octahedral coordination environment. acs.org

Table 1: Examples of Binding Modes and Coordination Geometries in Metal-Pyrazine Complexes

ComplexPyrazine LigandBinding ModeMetal IonCoordination Geometry
[CuBr(3-Cl-pyrazin-2-amine)]n3-chloro-pyrazin-2-amineMonodentateCu(I)Tetrahedral
[CuBr(6-Cl-pyrazin-2-amine)]n6-chloro-pyrazin-2-amineµ2-N,N' bridgingCu(I)Distorted Tetrahedral
[Co(H2O)(pyz)(suc)]Pyrazineµ2-N,N' bridgingCo(II)Octahedral
[Pt(NH3)2(pz)Cl]ClPyrazineMonodentatePt(II)Square Planar
{Pt(NH3)2(pz)}48Pyrazineµ2-N,N' bridgingPt(II)Square Planar
[Hg(µ-pyr)(µ-Br)2]nPyrazineµ2-N,N' bridgingHg(II)Distorted Octahedral
[Hg(2,6-dmpyr)(µ-Br)2]n2,6-dimethylpyrazineMonodentateHg(II)Tetrahedral

This table is generated based on data from multiple sources. rsc.orgscispace.commdpi.comacs.org

Influence of Fluorination and Methylation on Ligand Properties and Metal-Ligand Interactions

The introduction of substituents like fluoro and methyl groups onto the pyrazine ring significantly modifies the ligand's electronic and steric properties, thereby influencing the resulting metal-ligand interactions. escholarship.orgtandfonline.com These modifications can be understood in terms of inductive, resonance, and steric effects. escholarship.orgnumberanalytics.com

Methylation: The methyl group is generally considered to be electron-donating and sterically bulky. numberanalytics.comresearchgate.net The electron-donating nature of the methyl group increases the electron density on the pyrazine ring, enhancing the basicity of the nitrogen atoms and strengthening the sigma-donor character of the ligand. acs.org However, the steric hindrance introduced by the methyl group can also play a crucial role in determining the coordination geometry and the stability of the resulting complex. numberanalytics.comresearchgate.netrsc.orgfrontiersin.org The position of the methyl group is critical; for instance, a methyl group at the α-position to the coordinating nitrogen can cause significant steric hindrance, potentially leading to lower stability compared to a methyl group at the β or γ position. frontiersin.org In some cases, the steric effects of a methyl group can lead to different crystallization behaviors and packing arrangements in the solid state. researchgate.netreading.ac.uk

The combined effect of fluorination and methylation in 2-fluoro-6-methylpyrazine presents an interesting case where opposing electronic effects are at play. The electron-withdrawing fluoro group deactivates the ring, while the electron-donating methyl group activates it. The steric bulk of the methyl group will also influence the coordination environment. The interplay of these electronic and steric factors will ultimately determine the ligand's coordination behavior and the properties of its metal complexes.

Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Pyrazine and its derivatives are excellent building blocks for the construction of metal-organic frameworks (MOFs) and coordination polymers due to their ability to act as bridging ligands. iucr.orgresearchgate.net The rigid, linear nature of the pyrazine linker facilitates the formation of extended, porous structures with potential applications in gas storage and separation, catalysis, and sensing. nih.govscilit.com

The properties of the resulting MOFs can be tuned by modifying the pyrazine ligand with functional groups. nih.govrsc.org For example, the introduction of substituents can alter the pore size, shape, and chemical environment of the MOF, thereby influencing its adsorption and separation characteristics. nih.gov A study on a copper-based MOF demonstrated that functionalizing the pyrazine ligand with fluoro and methyl groups improved the storage capacity for propylene (B89431) and the separation efficiency for light hydrocarbons. nih.gov The functional groups on the ligands can be adjusted to optimize the performance of the MOF for specific applications, such as the electrocatalytic reduction of nitrogen to ammonia (B1221849). rsc.org

The choice of the pyrazine derivative and the metal center plays a crucial role in determining the dimensionality and topology of the resulting coordination polymer. rsc.orgacs.org For instance, reactions of mercury(II) halides with pyrazine and its methylated derivatives have yielded a variety of one- and two-dimensional coordination polymers, with the substitution pattern of the pyrazine ligand influencing the final framework. rsc.org Similarly, the use of 2-substituted pyrazines in the formation of Hofmann-like clathrates with iron(II) and tetracyanometallates has led to a series of coordination frameworks exhibiting spin-crossover behavior. acs.orgacs.org The systematic variation of substituents on the pyrazine ligand allows for the fine-tuning of the properties of these materials. nih.gov

Environmental Aspects and Degradation Pathways

Mechanisms of Abiotic Degradation in Environmental Matrices

Abiotic degradation involves chemical transformation without the intervention of living organisms. For 2-Fluoro-6-methylpyrazine, the primary abiotic degradation pathways considered are photolysis (degradation by light) and hydrolysis (reaction with water).

Photolysis, or degradation induced by light, can be a significant transformation pathway for aromatic compounds in the environment. While direct photolysis studies on this compound are not extensively documented, the photochemical behavior of related pyrazine (B50134) derivatives suggests potential degradation routes. The irradiation of pyrazine and its derivatives can lead to transposition, rearranging the ring structure, or result in the release of hydrogen cyanide. researchgate.net For some pyrazine molecules, excitation by light can also cause the molecule to break apart. researchgate.net

The phototransposition of deuterated pyrazines in the vapor phase has been shown to yield pyrimidine (B1678525) isomers. researchgate.net Furthermore, studies on other fluorinated aromatic compounds, such as fluoroquinone antibiotics, indicate that the presence of a halogen can make the molecule susceptible to photodegradation. ajrconline.org The photolysis of fluorochemicals is an important transformation pathway, and understanding the formation of photoproducts is crucial for assessing their environmental impact. researchgate.net For instance, the photodegradation of the fluorinated drug Sitagliptin (B1680988) is a known attenuation process in aquatic environments. biorxiv.org The use of coordination polymers has also been shown to catalyze the photodegradation of organic dyes under light irradiation. researchgate.net

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic stability of a compound is crucial for its persistence in aquatic environments. While specific data on this compound is limited, studies on related compounds provide insights.

Generally, the pyrazine ring is relatively stable to hydrolysis. However, the presence of substituents can influence this stability. A study on the stability of several pyrazine derivatives in brine solutions at various temperatures and pH levels was conducted to evaluate their suitability as tracers in oil reservoirs. researchgate.net The stability of 2-fluoropyrazine (B1298663) was evaluated alongside other pyrazines in these batch experiments. researchgate.net

Photolytic Degradation Mechanisms

Biotic Transformation and Biodegradation Pathways

Biotic transformation involves the degradation of a compound by living organisms, primarily microorganisms. This is a key process for the removal of organic pollutants from the environment.

The biodegradation of pyrazines has been a subject of study, although much remains unknown about the specific pathways. nih.govresearchgate.net Bacteria have been isolated that can utilize various substituted pyrazines as their sole source of carbon and energy. nih.govresearchgate.net The initial step in the microbial degradation of pyrazines in humans and animals is often hydroxylation, followed by excretion, but the pyrazine ring itself is not typically cleaved in these organisms. nih.govresearchgate.net

In bacteria, the mechanisms for ring cleavage and further degradation are still largely under investigation. nih.govresearchgate.net It is known that the biodegradation of heterocyclic compounds like pyridine (B92270) can be enhanced under specific conditions, such as the presence of nitrate (B79036) as an electron acceptor in anoxic environments. uis.no The microbial degradation of pyrazines is not yet fully understood, and the organisms responsible have not all been identified. researchgate.net

Organism TypeDegradation CapabilityInitial Metabolites/PathwayReference
BacteriaCan use substituted pyrazines as sole carbon and energy source.Hydroxylation is a common initial step. Ring cleavage mechanisms are largely unknown. nih.gov, researchgate.net
Pseudomonas putidaOxidation of 2,5-dimethylpyrazine.Forms 5-methylpyrazine-2-carboxylic acid. psu.edu
Fungi/BacteriaImplicated in the degradation of pyrazines in some environments.Specific pathways for this compound are not detailed. researchgate.net

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which makes many fluorinated compounds resistant to degradation. researchgate.net However, a number of enzymes have been identified that can catalyze the cleavage of this bond, a process known as defluorination.

Enzymatic defluorination is a key step in the breakdown of fluorinated aromatic compounds. researchgate.net While direct enzymatic action on this compound has not been detailed, the general mechanisms for similar compounds involve initial activation of the molecule, often by hydroxylation or other reactions on adjacent parts of the molecule, which then facilitates the cleavage of the C-F bond. researchgate.net The enzymatic degradation of fluorinated pyrimidines, such as 5-fluoro-2'-deoxyuridine, by nucleoside phosphorylase has been studied. nih.gov

Microbial Degradation Mechanisms of Heterocyclic Compounds

Environmental Persistence and Transformation Products of Fluorinated Heterocycles

The persistence of fluorinated heterocyclic compounds like this compound in the environment is a significant concern due to the stability imparted by the C-F bond. dioxin20xx.org Fluorinated compounds often exhibit exceptional persistence against both abiotic and biotic degradation processes. biorxiv.org

The degradation of fluorinated agrochemicals and pharmaceuticals can lead to the formation of various transformation products. researchgate.net For example, the biotransformation of the fluorinated drug sitagliptin has been shown to produce several transformation products, some of which are formed through abiotic processes at elevated pH. biorxiv.org The introduction of fluorine atoms into active ingredients can influence their degradation in soil and their metabolism in plants and target organisms. researchgate.net

The ultimate fate of this compound in the environment will depend on the rates of photolysis, hydrolysis, and biodegradation. If degradation is slow, the compound could persist and be transported over long distances. The potential transformation products could include hydroxylated pyrazines, resulting from initial oxidation, or the cleavage of the pyrazine ring to form smaller, more soluble compounds. The fluorine atom may be released as fluoride (B91410) ion if complete mineralization occurs. However, incomplete degradation could lead to the formation of other persistent fluorinated organic compounds. biorxiv.orgdioxin20xx.org

Future Research Directions

Development of Novel and Sustainable Synthetic Methodologies for 2-Fluoro-6-methylpyrazine

While methods exist for the synthesis of fluorinated pyrazines, future research will likely focus on developing more efficient, sustainable, and scalable routes. Traditional methods can sometimes require harsh conditions or expensive reagents.

Key Areas for Future Research:

Continuous-Flow Synthesis: The application of continuous-flow microreactor technology presents a significant opportunity for the synthesis of this compound and its derivatives. rsc.org This technology offers advantages such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated, high-throughput production. Research could focus on optimizing reaction conditions within microreactors, including temperature, pressure, and residence time, to maximize yield and purity.

Biocatalysis: The use of enzymes to catalyze specific reactions offers a green and highly selective alternative to traditional chemical methods. acs.org Future investigations could explore the use of engineered enzymes, such as hydrolases or oxidoreductases, for the synthesis or functionalization of the this compound core. acs.org For instance, enzymatic amidation of pyrazine (B50134) esters has been successfully demonstrated in continuous-flow systems, a methodology that could be adapted for fluorinated analogs. rsc.org

Late-Stage Fluorination: Developing methods for the direct introduction of a fluorine atom onto a pre-existing 6-methylpyrazine scaffold would be highly valuable. This approach, known as late-stage fluorination, allows for the rapid diversification of complex molecules. Research in this area would involve exploring novel fluorinating reagents and catalytic systems that are tolerant of various functional groups.

A comparative table of potential synthetic strategies is presented below:

MethodologyPotential AdvantagesResearch Focus
Continuous-Flow Synthesis Improved safety, scalability, and process control. rsc.orgOptimization of reactor design and reaction parameters. rsc.org
Biocatalysis High selectivity, mild reaction conditions, reduced environmental impact. acs.orgEnzyme discovery and engineering for specific transformations. acs.org
Late-Stage Fluorination Rapid access to diverse fluorinated analogs from common precursors.Development of new, selective fluorinating agents and catalysts.

Exploration of Advanced Catalytic Systems for Selective Functionalization

The pyrazine ring contains multiple carbon-hydrogen (C-H) bonds that could potentially be functionalized. Developing catalytic systems that can selectively activate and modify these bonds, as well as the methyl group, is a major goal for expanding the chemical space accessible from this compound.

Key Areas for Future Research:

C-H Activation/Functionalization: Transition-metal catalysis, particularly with metals like palladium, copper, and iridium, has emerged as a powerful tool for C-H activation. researchgate.netmdpi.com Future research should focus on developing catalysts that can selectively functionalize the C-H bonds of the pyrazine ring or the methyl group of this compound. For example, iridium-catalyzed hydroalkylation has been used to functionalize 2-methylpyrazine. acs.org

Photoredox Catalysis: This emerging field uses visible light to drive chemical reactions, often under mild conditions. Photoredox catalysis could be employed for a variety of transformations on the this compound scaffold, including cross-coupling reactions and the introduction of new functional groups.

Asymmetric Catalysis: For applications in pharmaceuticals, the synthesis of single-enantiomer compounds is often required. Future work should explore the development of chiral catalysts that can perform enantioselective functionalization of this compound derivatives, creating stereocenters with high precision. acs.org

Catalytic ApproachTarget TransformationPotential Metal/System
C-H Functionalization Direct coupling of aryl, alkyl, or other groups to the pyrazine core or methyl group.Palladium (Pd), Copper (Cu), Iridium (Ir). researchgate.netmdpi.comacs.org
Photoredox Catalysis Light-driven cross-couplings, aminations, or alkylations.Ruthenium (Ru) or Iridium (Ir) photocatalysts.
Asymmetric Catalysis Enantioselective alkylation or arylation to create chiral centers.Chiral iridium or palladium complexes. acs.org

In-depth Mechanistic Understanding of Complex Reactions and Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and designing new, more efficient ones.

Key Areas for Future Research:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition states, and the electronic effects of the fluorine substituent. These studies can help rationalize observed reactivity and predict the outcomes of new reactions.

Spectroscopic Studies: The use of advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can help identify and characterize reaction intermediates. This information is vital for elucidating complex reaction mechanisms, such as those involved in metal-catalyzed cross-coupling or rearrangement reactions. bohrium.com

Isotope Labeling Studies: Experiments using isotopically labeled starting materials (e.g., with deuterium (B1214612) or carbon-13) can definitively track the movement of atoms throughout a reaction, providing clear evidence for proposed mechanisms. Such studies have been used to understand the formation of vinylpyrazines in Maillard-type reactions. nih.govresearchgate.net

Design of Next-Generation Materials with Tailored Properties based on this compound Scaffolds

The unique electronic properties of the this compound core make it an attractive building block for the design of novel functional materials.

Key Areas for Future Research:

Organic Electronics: The electron-deficient nature of the pyrazine ring, enhanced by the fluorine atom, suggests potential applications in organic electronics, such as in the development of n-type semiconductors for organic thin-film transistors (OTFTs) or as components in organic light-emitting diodes (OLEDs).

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazine ring can act as ligands to coordinate with metal ions, forming extended structures like coordination polymers or MOFs. scispace.com The fluorine substituent could influence the electronic properties and framework architecture of these materials, potentially leading to new materials for gas storage, separation, or catalysis.

Liquid Crystals: The incorporation of heterocyclic rings like pyrazine into molecular structures is a known strategy for creating liquid crystalline materials. researchgate.net Research could explore how the polarity and shape of this compound derivatives influence their liquid crystalline behavior.

Material ClassPotential ApplicationKey Property Influenced by Scaffold
Organic Electronics n-type semiconductors, OLEDsElectron-deficient character, LUMO level
Coordination Polymers/MOFs Gas storage, catalysis, sensorsLigating ability, electronic properties of the framework. scispace.com
Liquid Crystals Display technologies, sensorsMolecular polarity, shape, and packing. researchgate.net

Comprehensive Environmental Fate Modeling and Pathway Elucidation for Fluorinated Pyrazines

As the use of fluorinated compounds increases, it is imperative to understand their environmental fate and potential for persistence or degradation. mdpi.com While many organofluorine compounds are known for their stability, a thorough investigation into the environmental behavior of this compound and related structures is a responsible and necessary area of future research. academie-sciences.fr

Key Areas for Future Research:

Biodegradation Studies: Investigating the susceptibility of this compound to microbial degradation is essential. Studies should aim to identify microorganisms capable of metabolizing the compound and to elucidate the enzymatic pathways involved.

Photodegradation Analysis: The stability of the compound under simulated sunlight conditions should be assessed to determine its atmospheric lifetime and potential photodegradation products. mdpi.com

Q & A

Basic Research Question

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile fluorinated intermediates.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

How can computational tools like AI-driven retrosynthesis aid in designing novel routes for this compound derivatives?

Advanced Research Question
AI platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose viable pathways. For example, retrosynthesis algorithms might prioritize fluorination of 6-methylpyrazine-N-oxide or cross-coupling reactions with fluoroaryl boronic acids. These tools evaluate reaction feasibility, atom economy, and compatibility with existing functional groups, reducing trial-and-error experimentation .

What strategies address substituent effects on reactivity in multi-step syntheses of fluorinated pyrazines?

Advanced Research Question

  • Protecting Groups : Temporarily shield reactive sites (e.g., methyl groups) during fluorination to prevent undesired side reactions.
  • Catalyst Screening : Test palladium or copper catalysts for coupling steps to enhance regioselectivity.
  • Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates and adjust conditions (e.g., solvent polarity, temperature) to favor desired products .

How do researchers resolve contradictions in biological activity data for structurally similar pyrazine analogs?

Advanced Research Question
Contradictions often arise from subtle structural differences (e.g., fluorine position, methyl group orientation). Strategies include:

  • SAR Analysis : Compare IC50_{50} values across analogs to pinpoint critical substituents.
  • Crystallography : Resolve 3D structures (e.g., via X-ray diffraction) to assess binding interactions with biological targets.
  • Meta-Analysis : Aggregate data from multiple studies to identify trends, accounting for variables like assay conditions or cell lines .

What methodologies are used to establish structure-activity relationships (SAR) for fluorinated pyrazines in drug discovery?

Advanced Research Question

  • Bioisosteric Replacement : Substitute fluorine at specific positions to modulate electronic effects (e.g., enhancing metabolic stability).
  • Pharmacophore Modeling : Map electrostatic and steric features to predict target binding.
  • In Silico Docking : Use software (e.g., AutoDock) to simulate interactions with enzymes (e.g., kinases) and prioritize analogs for synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.